molecular formula C10H21ClN2O B6219165 2-amino-3-cyclohexyl-N-methylpropanamide hydrochloride CAS No. 2751610-08-7

2-amino-3-cyclohexyl-N-methylpropanamide hydrochloride

Cat. No. B6219165
CAS RN: 2751610-08-7
M. Wt: 220.7
InChI Key:
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Description

2-Amino-3-cyclohexyl-N-methylpropanamide hydrochloride (ACHMP) is an organic compound that has been widely used in scientific research. It is a cyclic amine derivative of propanamide and is a member of the cyclohexyl family. ACHMP has a wide range of applications and has been used in numerous studies, including those related to biochemistry, physiology, and drug development.

Scientific Research Applications

2-amino-3-cyclohexyl-N-methylpropanamide hydrochloride has been used in a variety of scientific research applications, including biochemistry and physiology. It has been used in studies related to drug development, as it is a potent inhibitor of the enzyme acetylcholinesterase. It has also been used as a model compound in studies related to the structure-activity relationships of cyclic amines. In addition, 2-amino-3-cyclohexyl-N-methylpropanamide hydrochloride has been used in studies related to the synthesis of peptides and peptidomimetics.

Mechanism of Action

The mechanism of action of 2-amino-3-cyclohexyl-N-methylpropanamide hydrochloride is not fully understood, however, it is believed to interact with acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. 2-amino-3-cyclohexyl-N-methylpropanamide hydrochloride binds to the active site of the enzyme, resulting in an inhibition of its activity. This inhibition results in an increase in the levels of acetylcholine, a neurotransmitter involved in a variety of physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-amino-3-cyclohexyl-N-methylpropanamide hydrochloride are not fully understood, however, it is believed to have a variety of effects. 2-amino-3-cyclohexyl-N-methylpropanamide hydrochloride has been shown to increase the levels of acetylcholine, resulting in an increase in the activity of the cholinergic system. This can lead to increased alertness and improved cognitive function. In addition, 2-amino-3-cyclohexyl-N-methylpropanamide hydrochloride has been shown to have an inhibitory effect on the enzyme monoamine oxidase, which can lead to an increase in the levels of monoamine neurotransmitters such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

2-amino-3-cyclohexyl-N-methylpropanamide hydrochloride has several advantages when used in laboratory experiments. It is relatively inexpensive and readily available, making it an ideal compound for use in research. In addition, 2-amino-3-cyclohexyl-N-methylpropanamide hydrochloride is a potent inhibitor of acetylcholinesterase, making it a useful tool for studying the enzyme. However, 2-amino-3-cyclohexyl-N-methylpropanamide hydrochloride also has several limitations. It is not a very stable compound and is susceptible to hydrolysis and oxidation. In addition, 2-amino-3-cyclohexyl-N-methylpropanamide hydrochloride can be toxic in high concentrations, making it important to use caution when handling the compound.

Future Directions

The potential applications of 2-amino-3-cyclohexyl-N-methylpropanamide hydrochloride are numerous and there are several future directions for research. One area of research is the development of 2-amino-3-cyclohexyl-N-methylpropanamide hydrochloride-based drugs for the treatment of neurological disorders. Another area of research is the use of 2-amino-3-cyclohexyl-N-methylpropanamide hydrochloride in the development of peptidomimetics for the treatment of cancer. Additionally, 2-amino-3-cyclohexyl-N-methylpropanamide hydrochloride could be used in the study of the structure-activity relationships of cyclic amines and the synthesis of peptides and peptidomimetics. Finally, 2-amino-3-cyclohexyl-N-methylpropanamide hydrochloride could be used in the study of the biochemical and physiological effects of cholinergic agonists and antagonists.

Synthesis Methods

2-amino-3-cyclohexyl-N-methylpropanamide hydrochloride is produced through a process known as reductive amination. This process involves the reaction of an aldehyde or ketone with an amine (in this case, cyclohexyl-N-methylpropanamide) in the presence of an appropriate reducing agent, such as sodium cyanoborohydride. The resulting product is then hydrolyzed to form the hydrochloride salt.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-3-cyclohexyl-N-methylpropanamide hydrochloride involves the reaction of cyclohexylamine with N-methyl-3-chloropropanamide, followed by hydrolysis and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "Cyclohexylamine", "N-methyl-3-chloropropanamide", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Cyclohexylamine is reacted with N-methyl-3-chloropropanamide in ethanol at room temperature to form 2-amino-3-cyclohexyl-N-methylpropanamide.", "Step 2: The reaction mixture is then hydrolyzed with sodium hydroxide in water to remove the amide group and form 2-amino-3-cyclohexylpropan-1-ol.", "Step 3: Hydrochloric acid is added to the reaction mixture to protonate the amine group and form 2-amino-3-cyclohexyl-N-methylpropanamide hydrochloride.", "Step 4: The product is isolated by filtration and washed with water to remove any impurities." ] }

CAS RN

2751610-08-7

Molecular Formula

C10H21ClN2O

Molecular Weight

220.7

Purity

95

Origin of Product

United States

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